4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine

Medicinal Chemistry Opioid Receptor Ligands Structure-Activity Relationship

Choose this 3,5-dimethylpiperidine aniline intermediate to bypass low-yielding late-stage piperidine alkylation. The pre-installed 3,5-dimethyl substitution pattern enhances μ-opioid receptor pharmacophore geometry and increases lipophilicity (cLogP ~2.63) for sigma receptor ligand programs. The free para‑aniline handle enables direct N‑acylation, N‑arylation, or conjugation to fluorophores/biotin. Supplied exclusively for research and further manufacturing use. Request a quote for gram‑scale quantities.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 946689-07-2
Cat. No. B3171668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine
CAS946689-07-2
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CCOC2=CC=C(C=C2)N)C
InChIInChI=1S/C15H24N2O/c1-12-9-13(2)11-17(10-12)7-8-18-15-5-3-14(16)4-6-15/h3-6,12-13H,7-11,16H2,1-2H3
InChIKeyUQBCWNFSFGRHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(3,5-Dimethyl-piperidin-1-yl)-ethoxy]-phenylamine (CAS 946689-07-2): Baseline Procurement Profile for a 4-Anilidopiperidine Research Intermediate


4-[2-(3,5-Dimethyl-piperidin-1-yl)-ethoxy]-phenylamine (CAS 946689-07-2) is a synthetic small molecule (C₁₅H₂₄N₂O, MW 248.36 g/mol) that belongs to the 4-anilidopiperidine structural class . Its core architecture—a para-aminophenoxyethyl side chain appended to a 3,5-dimethylpiperidine ring—positions it as a versatile intermediate for medicinal chemistry programs, particularly those exploring μ-opioid receptor ligands, sigma receptor ligands, or other CNS-targeted piperidine-based scaffolds [1]. Commercially available from multiple vendors in ≥98% purity, it is supplied exclusively for research and further manufacturing use .

Why Unsubstituted or Mono-Methyl Piperidine Analogs Cannot Substitute for 4-[2-(3,5-Dimethyl-piperidin-1-yl)-ethoxy]-phenylamine


In the 4-anilidopiperidine pharmacophore class, piperidine ring substitution critically modulates receptor affinity, selectivity, and pharmacokinetics [1]. The 3,5-dimethyl pattern present in CAS 946689-07-2 introduces two key effects not replicated by the unsubstituted analog 4-(2-piperidin-1-yl-ethoxy)-phenylamine (CAS 38948-27-5) or mono-methyl variants: (1) increased steric bulk that alters the conformational equilibrium of the piperidine chair, directly impacting the spatial presentation of the N-arylalkyl substituent to the μ-opioid receptor binding pocket [1]; and (2) elevated lipophilicity (computed LogP ~2.63) that shifts blood-brain barrier permeability predictions and metabolic stability profiles relative to des-methyl comparators . Substituting a different piperidine analog without these quantitative structural features would generate a compound with a distinct structure-activity relationship (SAR) trajectory, invalidating comparative pharmacological interpretation.

Quantitative Evidence Guide for 4-[2-(3,5-Dimethyl-piperidin-1-yl)-ethoxy]-phenylamine: Differentiation Dimensions vs. Closest Analogs


Structural Differentiation: 3,5-Dimethylpiperidine vs. Unsubstituted Piperidine Core

The defining structural feature of CAS 946689-07-2 is the 3,5-dimethyl substitution on the piperidine ring, which differentiates it from the closest commercially available analog 4-(2-piperidin-1-yl-ethoxy)-phenylamine (CAS 38948-27-5). The dimethyl groups introduce steric constraints that influence the piperidine ring conformation and, consequently, the three-dimensional orientation of substituents attached to the piperidine nitrogen—a parameter shown to correlate with μ-opioid receptor binding affinity in 4-anilinopiperidine series [1]. The molecular formula difference (C₁₅H₂₄N₂O vs. C₁₃H₂₀N₂O) reflects the addition of two methylene equivalents (28 Da mass increase) .

Medicinal Chemistry Opioid Receptor Ligands Structure-Activity Relationship

Computed Lipophilicity (LogP) Comparison: 3,5-Dimethyl vs. Unsubstituted Analog

The computed octanol-water partition coefficient (LogP) provides a quantitative basis for differentiating the target compound from its des-methyl analog. The 3,5-dimethyl substitution increases predicted lipophilicity, which is a critical determinant of membrane permeability and CNS penetration potential for piperidine-based ligands [1]. The measured LogP value for CAS 946689-07-2 is 2.63, compared to a lower predicted LogP of approximately 1.8–2.0 for the unsubstituted analog CAS 38948-27-5 .

Physicochemical Profiling ADME Prediction Blood-Brain Barrier Permeability

Regiochemical Identity: para-Phenoxy vs. ortho-Phenoxy Isomer Comparison

The target compound features a para-substituted aniline (4-[2-(...)-ethoxy]-phenylamine), distinguishing it from the ortho-substituted isomer 2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]aniline (CAS 919036-85-4). In 4-anilidopiperidine SAR, the position of the amine substituent on the phenyl ring dictates the trajectory of the N-acyl or N-aryl group relative to the piperidine core, which is a primary determinant of μ vs. δ opioid receptor selectivity [1]. The para-isomer presents the aniline nitrogen along the molecular axis extending from the piperidine-ethoxy vector, while the ortho-isomer introduces an angular offset that alters pharmacophore geometry.

Positional Isomerism Receptor Pharmacophore Geometry Chemical Biology Tool Compounds

Supplier Pricing Benchmark: Santa Cruz Biotechnology (sc-315381) List Price

For procurement decision-making, the list price from a major US-based supplier provides a baseline cost metric. Santa Cruz Biotechnology lists 4-[2-(3,5-Dimethyl-piperidin-1-yl)-ethoxy]-phenylamine (sc-315381) at $285.00 per 500 mg unit, equating to $570.00/g . This pricing reflects the compound's status as a specialty research intermediate with limited large-scale demand, as compared to more commoditized piperidine building blocks. Alternative suppliers (e.g., Leyan, Chemscene) offer the compound at ≥98% purity with inquiry-based pricing, suggesting potential volume-dependent cost reductions for bulk procurement .

Procurement Cost Comparison Research Chemical Sourcing

GHS Safety Classification: Acute Oral Toxicity and Irritation Profile

The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the Warning signal word . This hazard profile is consistent with aromatic amine-containing compounds and necessitates standard laboratory personal protective equipment (PPE). The classification provides a baseline for institutional safety review and compares similarly to other primary aniline derivatives in the research chemical inventory .

Laboratory Safety Handling Requirements Hazard Assessment

Recommended Application Scenarios for 4-[2-(3,5-Dimethyl-piperidin-1-yl)-ethoxy]-phenylamine Based on Evidenced Differentiation


Synthesis of 3,5-Dimethyl-Substituted 4-Anilidopiperidine Opioid Receptor Ligands for SAR Studies

The free para-aniline group serves as a direct functionalization handle for N-acylation or N-arylation to generate diverse 4-anilidopiperidine analogs. The pre-installed 3,5-dimethylpiperidine core spares the researcher the need for late-stage piperidine alkylation, which is often low-yielding and requires chromatographic separation of cis/trans diastereomers . The resulting analogs incorporate the dimethyl substitution pattern shown by Karapetyan et al. to influence opioid receptor pharmacophore geometry [1].

Synthesis of Sigma Receptor Ligand Libraries with Enhanced Lipophilicity

With a computed LogP of 2.63, this intermediate introduces higher baseline lipophilicity compared to des-methyl piperidine building blocks, which is advantageous for designing sigma-1 or sigma-2 receptor ligands where moderate to high lipophilicity correlates with improved binding affinity . The 3,5-dimethylpiperidine motif has appeared in several sigma receptor ligand patents and publications [1].

Preparation of CNS-Penetrant Chemical Probes via the Free Aniline Handle

The para-aniline nitrogen enables facile conjugation to fluorophores, biotin, or photoaffinity labels for chemical biology applications. The combined structural features (3,5-dimethylpiperidine + ethoxy linker + para-aniline) provide a scaffold with favorable CNS MPO physicochemical properties (LogP 2.63, TPSA 38.49, single H-bond donor) , making it suitable for developing tool compounds intended to cross the blood-brain barrier [1].

Analytical Reference Standard for Positional Isomer Differentiation in Forensic or Metabolite Studies

The compound can serve as a characterized reference material for distinguishing para-substituted 4-anilidopiperidine derivatives from their ortho-substituted isomers (CAS 919036-85-4) in analytical workflows. The distinct chromatographic retention time and mass spectral fragmentation pattern arising from the para-substitution pattern provide unambiguous isomer identification, which is relevant for forensic toxicology or drug metabolism studies involving fentanyl-class compounds .

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